molecular formula C6H3BrFNO4S B6588427 3-bromo-2-nitrobenzene-1-sulfonyl fluoride CAS No. 2299785-17-2

3-bromo-2-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B6588427
CAS No.: 2299785-17-2
M. Wt: 284.1
InChI Key:
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Description

This compound is characterized by the presence of bromine, nitro, and sulfonyl fluoride functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-nitrobenzene-1-sulfonyl fluoride typically involves a multi-step process starting from benzene derivatives. The general synthetic route includes:

    Nitration: Benzene is first nitrated to introduce the nitro group.

    Bromination: The nitrobenzene is then brominated to add the bromine atom.

    Sulfonylation: Finally, the sulfonyl fluoride group is introduced through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation and Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution of the sulfonyl fluoride group can produce various sulfonamide derivatives .

Scientific Research Applications

3-Bromo-2-nitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-nitrobenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The nitro and bromine groups also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl Chloride: Similar in structure but with a chlorine atom instead of bromine.

    4-Bromo-2-fluoro-1-nitrobenzene: Contains a fluorine atom in addition to bromine and nitro groups.

Uniqueness

3-Bromo-2-nitrobenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications.

Properties

CAS No.

2299785-17-2

Molecular Formula

C6H3BrFNO4S

Molecular Weight

284.1

Purity

95

Origin of Product

United States

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